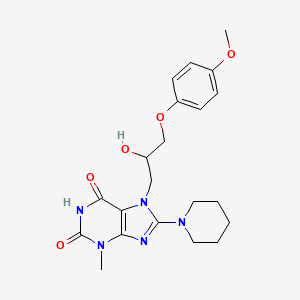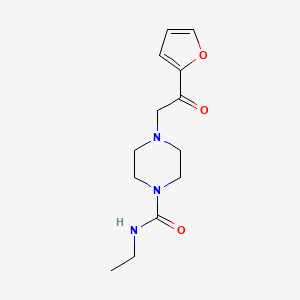![molecular formula C21H14N2O5S B2471815 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 864861-02-9](/img/structure/B2471815.png)
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C21H14N2O5S and its molecular weight is 406.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Microwave-Assisted Synthesis and Antimicrobial Activity : A study by Raval, Naik, and Desai (2012) utilized a microwave-assisted synthesis method to create various derivatives of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide. These compounds demonstrated significant antibacterial and antifungal activities against a variety of bacterial strains. This suggests potential antimicrobial applications for similar compounds including N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (Raval, Naik, & Desai, 2012).
Chemosensory Applications
- Cyanide Anion Detection : Wang et al. (2015) synthesized coumarin benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, which exhibited the ability to detect cyanide anions through a Michael addition reaction. This indicates potential use in chemical sensing applications, particularly for hazardous substances like cyanide (Wang et al., 2015).
Potential as Adenosine Receptor Ligands
- Adenosine Receptor Binding : A 2015 study by Cagide, Borges, Gomes, and Low explored the synthesis of chromone–thiazole hybrids, including 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides, as potential ligands for human adenosine receptors. This research suggests these compounds could have therapeutic applications, particularly in targeting adenosine receptors (Cagide et al., 2015).
Anticancer Properties
- Anticancer Activity : Ahn et al. (2020) synthesized and characterized 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one, which showed anti-cancer abilities against human colon cancer cells. This suggests potential applications of similar compounds in cancer therapy (Ahn et al., 2020).
Antioxidant Potential
- Antioxidant Properties : A study by Gadhave et al. (2022) on coumarin-based benzothiazole derivatives, including N-(benzothiazol-2-yl)-2-oxo-chromene-3-carboxamides, revealed antioxidant potential. This indicates these compounds could be beneficial in contexts where antioxidant properties are desired (Gadhave et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have shown inhibitory activity against cholinesterases and lipoxygenase enzymes .
Mode of Action
Lipoxygenase inhibitors, on the other hand, prevent the formation of leukotrienes, which are inflammatory mediators .
Biochemical Pathways
The compound may affect the cholinergic and lipoxygenase pathways. By inhibiting cholinesterases, it could potentially enhance cholinergic neurotransmission. By inhibiting lipoxygenase, it could potentially reduce inflammation .
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of Action
The compound’s action could potentially result in improved brain function (due to increased acetylcholine levels) and reduced inflammation (due to decreased leukotriene levels) .
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O5S/c24-15-10-19(28-16-4-2-1-3-13(15)16)20(25)23-21-22-14(11-29-21)12-5-6-17-18(9-12)27-8-7-26-17/h1-6,9-11H,7-8H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKOTWBMGXMPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2471733.png)
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B2471737.png)

![2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2471741.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471742.png)

![2-mercapto-1-(3-(trifluoromethyl)phenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2471745.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2471747.png)
![N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2471748.png)




